molecular formula C7H17ClN2O B6143919 3-amino-N-tert-butylpropanamide hydrochloride CAS No. 1103861-54-6

3-amino-N-tert-butylpropanamide hydrochloride

Cat. No.: B6143919
CAS No.: 1103861-54-6
M. Wt: 180.67 g/mol
InChI Key: OUFABYVEGLDHBA-UHFFFAOYSA-N
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Description

3-Amino-N-tert-butylpropanamide hydrochloride is a chemical compound with the molecular formula C7H16N2O·HCl and a molecular weight of 180.68 g/mol. It is a white crystalline powder that is soluble in water and various organic solvents. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N-tert-butylpropanamide hydrochloride typically involves the reaction of tert-butylamine with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, followed by hydrolysis. The reaction conditions include the use of a base, such as triethylamine, to neutralize the byproducts and maintain a neutral pH.

Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale chemical synthesis process that involves the use of reactors and controlled reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-N-tert-butylpropanamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or their derivatives.

  • Reduction: Reduction reactions can produce amines or alcohols as major products.

  • Substitution: Substitution reactions can result in the formation of various substituted amides or amines.

Scientific Research Applications

3-Amino-N-tert-butylpropanamide hydrochloride is widely used in scientific research due to its versatility and reactivity. It is employed in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In biology, it is used as a building block for the synthesis of peptides and proteins. In medicine, it serves as an intermediate in the production of various drugs. In industry, it is utilized in the manufacture of polymers and other materials.

Mechanism of Action

The mechanism by which 3-amino-N-tert-butylpropanamide hydrochloride exerts its effects depends on its specific application. In pharmaceuticals, it may act as a precursor to active pharmaceutical ingredients (APIs) that target specific molecular pathways. The compound can interact with enzymes, receptors, or other biological targets to produce therapeutic effects.

Comparison with Similar Compounds

  • N-ethyl-N-tert-butylpropanamide

  • N-methyl-N-tert-butylpropanamide

  • N,N-diethylpropanamide

Properties

IUPAC Name

3-amino-N-tert-butylpropanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.ClH/c1-7(2,3)9-6(10)4-5-8;/h4-5,8H2,1-3H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFABYVEGLDHBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50648613
Record name N-tert-Butyl-beta-alaninamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209467-48-1
Record name N-tert-Butyl-beta-alaninamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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